

what are the chemical and physical properties of LY255582

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Compound of Interest

Compound Name: LY255582

Cat. No.: B1663796

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LY255582: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **LY255582**, a non-selective opioid antagonist. The information is compiled to support research, scientific, and drug development applications.

Chemical and Physical Properties

LY255582 is a phenylpiperidine derivative that acts as a potent, non-selective antagonist for the mu (μ), delta (δ), and kappa (κ) opioid receptors.^{[1][2]} Its chemical structure and properties are summarized below.

Chemical Identification

Property	Value	Reference
IUPAC Name	3-{{(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl}}phenol	[1]
CAS Number	119193-09-8	[1]
Molecular Formula	C22H35NO2	[1]
Molecular Weight	345.527 g/mol	[1]
Appearance	White to off-white solid	[3]
SMILES	OC1=CC([C@]2(--INVALID-LINK--O">C@HC)C)=CC=C1	[3]

Physicochemical Data

While extensive physicochemical data for **LY255582** is not publicly available, some key properties have been reported.

Property	Value	Reference
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C under nitrogen, away from moisture.	[3]

Note: Specific quantitative data for properties such as melting point, boiling point, and pKa for **LY255582** are not readily found in the surveyed scientific literature.

Pharmacological Properties

LY255582 is characterized by its high binding affinity to the three major opioid receptors, acting as an antagonist. This means it binds to the receptors but does not activate them, thereby blocking the effects of opioid agonists.[4]

Receptor Binding Affinity

The binding affinity of **LY255582** to the opioid receptors has been determined through in vitro assays.

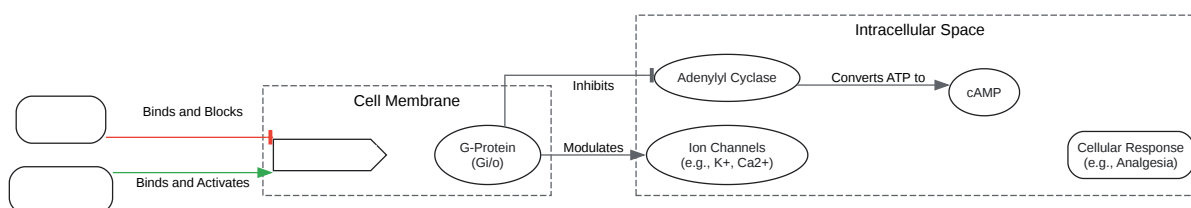
Receptor	K _i (nM)	Reference
Mu (μ) Opioid Receptor	0.4	[3]
Delta (δ) Opioid Receptor	5.2	[3]
Kappa (κ) Opioid Receptor	2.0	[3]

Signaling Pathways

As an opioid receptor antagonist, **LY255582** functions by competitively blocking the signaling pathways normally activated by endogenous or exogenous opioid agonists. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular events.[5] The primary mechanism of **LY255582** is the prevention of this cascade.

Antagonism of Opioid Receptor Signaling

The following diagram illustrates the general mechanism of opioid receptor antagonism by **LY255582**. In the presence of an opioid agonist, the receptor would typically activate the associated G-protein, leading to downstream effects. **LY255582** prevents this initial activation step.



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Opioid Receptor Antagonism by **LY255582**

Experimental Protocols

This section outlines general methodologies relevant to the characterization of **LY255582**. Specific protocols for this compound are not extensively detailed in publicly accessible literature; therefore, standard procedures are described.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Assessment (Qualitative)

A general procedure to determine the solubility of a compound in various solvents.

- **Sample Preparation:** A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a small test tube or vial.
- **Solvent Addition:** A measured volume of the solvent (e.g., 1 mL) is added.
- **Mixing:** The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).

- Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. This can be performed with a range of solvents of varying polarity.

Pharmacological Assays

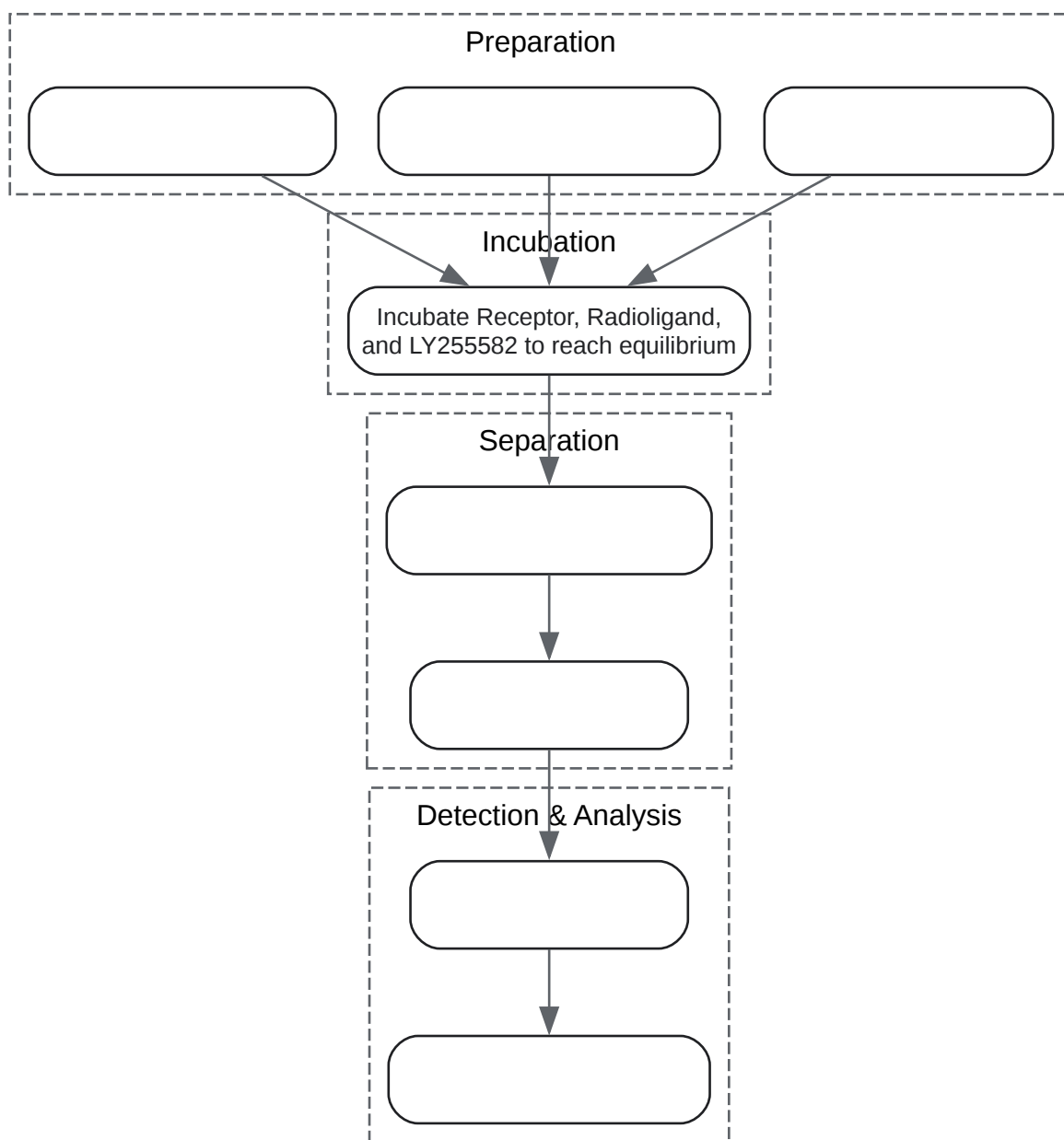
Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (K_i) of an unlabeled compound (like **LY255582**) by measuring its ability to displace a radiolabeled ligand from its receptor.

- Materials:
 - Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
 - A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [^3H]DAMGO for mu receptors).
 - Increasing concentrations of the unlabeled test compound (**LY255582**).
 - Assay buffer.
 - Filtration apparatus.
 - Scintillation counter.
- Procedure:
 - Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
 - The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
 - The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.

- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis:
 - The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
 - The IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
 - The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.



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Workflow for a Competitive Radioligand Binding Assay

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